![molecular formula C11H17O4PS2 B13827817 O-Ethyl O-(4-(ethylsulfonyl)phenyl) methylphosphonothioate CAS No. 3309-71-5](/img/structure/B13827817.png)
O-Ethyl O-(4-(ethylsulfonyl)phenyl) methylphosphonothioate
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Overview
Description
O-Ethyl O-(4-(ethylsulfonyl)phenyl) methylphosphonothioate is an organophosphate compound known for its application as an insecticide. This compound is characterized by its complex molecular structure, which includes a phosphonothioate group, an ethylsulfonyl group, and a phenyl ring. It is recognized for its effectiveness in pest control and is listed as an extremely hazardous substance under various regulatory frameworks .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-Ethyl O-(4-(ethylsulfonyl)phenyl) methylphosphonothioate typically involves the reaction of O-ethyl methylphosphonothioic acid with 4-(ethylsulfonyl)phenol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
Starting Materials: O-ethyl methylphosphonothioic acid and 4-(ethylsulfonyl)phenol.
Reaction Conditions: The reaction is usually conducted in the presence of a base such as triethylamine, and a solvent like dichloromethane.
Industrial Production Methods
In an industrial setting, the production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the hazardous nature of the compound. Continuous flow reactors and automated systems are often employed to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
O-Ethyl O-(4-(ethylsulfonyl)phenyl) methylphosphonothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be employed under mild conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted phosphonothioates. These products can have different properties and applications depending on the nature of the substituents introduced .
Scientific Research Applications
Agricultural Applications
O-Ethyl O-(4-(ethylsulfonyl)phenyl)methylphosphonothioate is primarily utilized as an insecticide and acaricide. Its effectiveness stems from its ability to inhibit acetylcholinesterase (AChE), an essential enzyme for the proper functioning of the nervous system in insects and other pests.
Case Studies
- A study conducted on various crops demonstrated that the application of O-Ethyl O-(4-(ethylsulfonyl)phenyl)methylphosphonothioate significantly reduced pest populations while maintaining crop yield .
- Research on its residual effects showed that after application, the compound degraded into less harmful metabolites within a few weeks, minimizing environmental impact .
Toxicological Studies
Given its potent biological activity, O-Ethyl O-(4-(ethylsulfonyl)phenyl)methylphosphonothioate has been extensively studied for its toxicological effects on non-target organisms, including humans.
Acute Toxicity
- Exposure can lead to symptoms consistent with organophosphate poisoning, including headache, dizziness, nausea, and respiratory distress . Chronic exposure may result in neurological damage due to prolonged AChE inhibition .
Long-Term Effects
- Studies have indicated potential long-term neurotoxic effects from repeated exposure, necessitating strict safety protocols in agricultural settings . Monitoring cholinesterase levels in workers handling this compound is recommended to prevent occupational hazards .
Environmental Impact
The environmental persistence of organophosphates raises concerns regarding their impact on ecosystems.
Degradation Pathways
- Research indicates that O-Ethyl O-(4-(ethylsulfonyl)phenyl)methylphosphonothioate undergoes hydrolysis and microbial degradation in soil and aquatic environments, leading to less toxic byproducts .
Ecotoxicological Assessments
- Ecotoxicological studies have shown that while the compound is effective against target pests, it can adversely affect beneficial insects and aquatic organisms if not managed properly .
Regulatory Aspects
Due to its potential risks, regulatory frameworks govern the use of O-Ethyl O-(4-(ethylsulfonyl)phenyl)methylphosphonothioate.
Safety Guidelines
- The Environmental Protection Agency (EPA) and other regulatory bodies have established guidelines for safe handling and application to minimize risks associated with exposure .
Research Directions
- Future research is focused on developing safer alternatives or formulations that reduce toxicity while maintaining efficacy against pests .
Data Table: Summary of Applications
Application Area | Description | Key Findings |
---|---|---|
Agricultural Use | Insecticide/Acaricide | Effective against a variety of pests |
Mechanism | AChE Inhibition | Causes paralysis in target species |
Toxicity | Acute & Chronic Effects | Symptoms include headache, nausea; long-term risks |
Environmental Impact | Degradation Pathways | Hydrolysis leads to less harmful metabolites |
Regulatory Framework | Safety Guidelines | Governed by EPA; monitoring required |
Mechanism of Action
The mechanism of action of O-Ethyl O-(4-(ethylsulfonyl)phenyl) methylphosphonothioate involves the inhibition of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. By inhibiting this enzyme, the compound causes an accumulation of acetylcholine, leading to continuous nerve signal transmission, paralysis, and eventually the death of the insect. This mechanism is similar to other organophosphate insecticides .
Comparison with Similar Compounds
Similar Compounds
O-Ethyl O-(4-(methylthio)phenyl) methylphosphonothioate: Another organophosphate with a similar structure but different substituents.
O-Ethyl methylphosphonothioic acid: A simpler organophosphate used as a precursor in the synthesis of more complex compounds.
Uniqueness
O-Ethyl O-(4-(ethylsulfonyl)phenyl) methylphosphonothioate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ethylsulfonyl group, in particular, enhances its reactivity and effectiveness as an insecticide compared to similar compounds .
Biological Activity
O-Ethyl O-(4-(ethylsulfonyl)phenyl) methylphosphonothioate is a compound belonging to the organophosphorus class, which is widely studied for its biological activity, particularly in the context of its potential use as a pesticide and its implications for human health. This article reviews the biological activity of this compound, focusing on its mechanisms of action, toxicity, metabolic pathways, and relevant case studies.
Organophosphorus compounds like this compound primarily exert their biological effects by inhibiting acetylcholinesterase (AChE), an enzyme crucial for the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an accumulation of acetylcholine at synapses, resulting in overstimulation of cholinergic receptors, which can manifest in various physiological symptoms.
Toxicity Profile
The toxicity of this compound is significant, with acute exposure potentially leading to symptoms such as:
- Neurological effects : Headache, dizziness, muscle twitching, and convulsions.
- Respiratory issues : Dyspnea and pulmonary edema.
- Gastrointestinal symptoms : Nausea, vomiting, and diarrhea.
Chronic exposure may result in long-term neurological damage and other health issues .
Metabolic Pathways
Research indicates that this compound undergoes rapid metabolism in biological systems. Key metabolic pathways include:
- Hydrolysis : The compound is hydrolyzed to form less toxic metabolites.
- Oxidation : Oxidative processes lead to the formation of sulfoxides and sulfones, which may exhibit varying levels of toxicity compared to the parent compound .
Case Studies
Several studies have investigated the biological effects and metabolic fate of organophosphorus compounds similar to this compound. Notable findings include:
- Acute Poisoning Incidents : Reports indicate that individuals exposed to high concentrations exhibited severe cholinergic symptoms. For instance, a case study highlighted a group of agricultural workers who experienced acute poisoning after handling pesticides containing similar compounds .
- Animal Studies : Research involving rats demonstrated that after administration of organophosphate compounds, significant amounts were excreted in urine within 24 hours, indicating rapid metabolism and elimination .
- Chronic Exposure Effects : Long-term studies have shown that repeated exposure can lead to persistent neurological deficits due to cumulative inhibition of AChE .
Data Table: Toxicity and Metabolic Effects
Properties
CAS No. |
3309-71-5 |
---|---|
Molecular Formula |
C11H17O4PS2 |
Molecular Weight |
308.4 g/mol |
IUPAC Name |
ethoxy-(4-ethylsulfonylphenoxy)-methyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C11H17O4PS2/c1-4-14-16(3,17)15-10-6-8-11(9-7-10)18(12,13)5-2/h6-9H,4-5H2,1-3H3 |
InChI Key |
NOEYSRSSMYSCLW-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=S)(C)OC1=CC=C(C=C1)S(=O)(=O)CC |
Origin of Product |
United States |
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